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Introduction

EPZ0025654, also known as Pinometostat (EPZ-5676), is a potent and highly selective small
molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-
Like). In specific cancers, such as MLL-rearranged (MLLr) leukemias, chromosomal
translocations lead to the aberrant recruitment of DOT1L to chromatin. This results in the
hypermethylation of histone H3 at lysine 79 (H3K79), a mark associated with active
transcription, driving the expression of leukemogenic genes like HOXA9 and MEIS1.
EPZ0025654 competitively inhibits the S-adenosyl methionine (SAM) binding pocket of DOT1L,
leading to a global reduction in H3K79 methylation and subsequent downregulation of target
gene expression, thereby inhibiting cancer cell proliferation.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to
investigate the genome-wide effects of EPZ0025654 on H3K79 methylation. This document
provides detailed protocols for performing ChlP-seq analysis on cells treated with
EPZ0025654, along with data presentation and visualization to facilitate the interpretation of
results.

Signaling Pathway of DOTI1L in MLL-Rearranged
Leukemia and Inhibition by EPZ0025654
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In MLL-rearranged leukemia, the MLL gene is fused to one of over 70 different partner genes,
creating an MLL-fusion protein. This fusion protein retains the ability to bind to specific DNA
sequences but loses its intrinsic histone methyltransferase activity. Instead, it aberrantly
recruits DOTLL, the sole H3K79 methyltransferase. This leads to localized hypermethylation of
H3K79 at MLL target genes, promoting their transcription and driving leukemogenesis.
EPZ0025654 acts by inhibiting the catalytic activity of DOT1L, thereby preventing H3K79
methylation and suppressing the oncogenic gene expression program.
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Mechanism of EPZ0025654 Action in MLL-Rearranged Leukemia
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Caption: Mechanism of EPZ0025654 Action in MLL-Rearranged Leukemia.

Experimental Protocols
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Part 1: Cell Culture and EPZ0025654 Treatment

This protocol is optimized for suspension leukemia cell lines such as MOLM-13 (MLL-AF9) and
RS4;11 (MLL-AF4).

Materials:

Leukemia cell line (e.g., MOLM-13, RS4;11)

e RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin

o EPZ0025654 (Pinometostat)

e DMSO (vehicle control)

o Cell counting solution (e.g., Trypan Blue)
e Hemocytometer or automated cell counter
Procedure:

e Culture cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5%
CO2.

e Maintain cell density between 2 x 10"5 and 1 x 1076 cells/mL.
e Prepare a stock solution of EPZ0025654 in DMSO (e.g., 10 mM).
e Seed cells at a density of 5 x 1075 cells/mL in fresh medium.

o Treat cells with the desired concentration of EPZ0025654 (e.g., 100 nM to 1 uM) or an
equivalent volume of DMSO for the vehicle control.

¢ Incubate the cells for the desired time period (e.g., 4 to 6 days) to allow for sufficient
reduction in H3K79 methylation.

» Monitor cell viability and count cells daily.
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o Harvest approximately 10-20 million cells per ChIP reaction.

Part 2: Chromatin Immunoprecipitation (ChiP)

Materials:
¢ 1% Formaldehyde in PBS
e Glycine (1.25 M)

 Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol,
0.5% NP-40, 0.25% Triton X-100, with protease inhibitors)

e Nuclear Lysis Buffer (e.g., 10 mM Tris-HCI, pH 8.0, 1200 mM NaCl, 1 mM EDTA, 0.5 mM
EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, with protease inhibitors)

e Sonication apparatus (e.g., Bioruptor)

e ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCI,
pH 8.1, 167 mM NacCl)

e Antibody against H3K79me2 (ensure it is ChIP-grade)
 IgG control antibody

o Protein A/G magnetic beads

o Wash Buffers (Low Salt, High Salt, LiCl)

» Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO?3)

e 5M NaCl

e RNase A

» Proteinase K

o DNA purification kit
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Procedure:

Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1%
and incubate for 10 minutes at room temperature with gentle shaking.

Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at
room temperature.

Cell Lysis: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis
Buffer. Incubate on ice for 10 minutes.

Nuclear Lysis: Pellet nuclei, resuspend in Nuclear Lysis Buffer, and incubate on ice for 10
minutes.

Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin to an average fragment
size of 200-500 bp. Optimization of sonication conditions is critical.

Immunoprecipitation:

o Clarify the sheared chromatin by centrifugation.
o Dilute the chromatin with ChIP Dilution Buffer.

o Pre-clear the chromatin with Protein A/G beads.

o Incubate the pre-cleared chromatin with the anti-H3K79me2 antibody or IgG control
overnight at 4°C with rotation.

o Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-
chromatin complexes.

Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer,
LiCl Wash Buffer, and TE Buffer to remove non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer.
Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
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» DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA
purification kit.

Part 3: Library Preparation and Sequencing

Materials:

DNA library preparation kit for lllumina sequencing (e.g., NEBNext Ultra Il DNA Library Prep
Kit)

Agencourt AMPure XP beads

Qubit dsDNA HS Assay Kit

Bioanalyzer or equivalent for library quality control
Procedure:
e Quantify the purified ChIP DNA using a Qubit fluorometer.

» Prepare the sequencing library following the manufacturer's protocol. This typically involves
end-repair, A-tailing, and adapter ligation.

o Perform size selection using AMPure XP beads to select for fragments in the desired size
range.

o Amplify the library by PCR. The number of cycles should be minimized to avoid amplification
bias.

o Purify the amplified library using AMPure XP beads.
o Assess the quality and quantity of the library using a Bioanalyzer and Qubit.

o Sequence the library on an Illlumina platform (e.g., NovaSeq, HiSeq) to a sufficient depth
(e.g., 20-30 million reads per sample).

Part 4: Bioinformatic Analysis
Workflow:
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e Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

« Alignment: Align the reads to the appropriate reference genome (e.g., hg38 for human) using
an aligner such as BWA or Bowtie2.

o Peak Calling: Identify regions of enrichment (peaks) in the EPZ0025654-treated and vehicle-
treated samples relative to their respective input controls using a peak caller like MACS2.

« Differential Binding Analysis: Compare the peak profiles between the EPZ0025654-treated
and vehicle-treated samples to identify regions with significantly reduced H3K79me2
enrichment. Tools like DiffBind or MAnorm can be used for this purpose.

o Data Visualization: Visualize the ChlP-seq signal at specific gene loci using a genome
browser like the UCSC Genome Browser or IGV. Generate heatmaps and metaplots to
visualize global changes in H3K79me2 levels around genomic features like transcription start
sites (TSS).

o Functional Annotation: Associate the differentially bound regions with nearby genes and
perform gene ontology (GO) and pathway analysis to understand the biological processes
affected by EPZ0025654 treatment.

Data Presentation

Quantitative data from ChlP-seq experiments with EPZ0025654 can be summarized to show
the reduction in H3K79me2 levels at specific gene loci or across the genome.

Table 1: Effect of EPZ-5676 on H3K79me2 Levels in MLL-rearranged Leukemia Cells
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Table 2: Publicly Available ChIP-seq Datasets for EPZ0025654 Treatment
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Mandatory Visualization
Experimental Workflow for ChlIP-seq Analysis
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ChiIP-seq Experimental Workflow
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Caption: ChIP-seq Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for ChlP-seq Analysis
of EPZ0025654-Treated Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607354#chip-seq-analysis-of-epz0025654-treated-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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